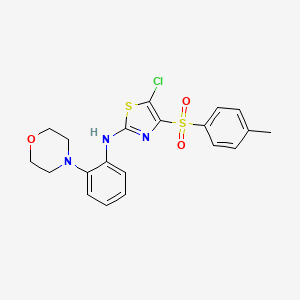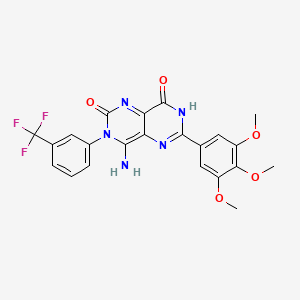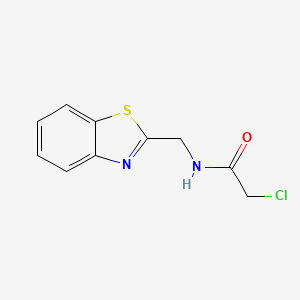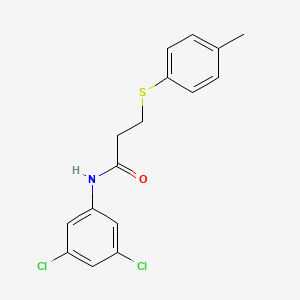
5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. The compound is a thiazole derivative that has a tosyl group attached to the nitrogen atom and a morpholinyl group attached to the phenyl ring.
Mécanisme D'action
The mechanism of action of 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine involves the inhibition of protein kinases, particularly CDK4. CDK4 is a key regulator of the G1 phase of the cell cycle, and its inhibition results in cell cycle arrest and apoptosis. The compound has also been shown to inhibit the activity of other protein kinases, including Akt and glycogen synthase kinase 3 beta (GSK-3β), which are involved in cell survival and proliferation pathways.
Biochemical and physiological effects:
5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine has been shown to have a range of biochemical and physiological effects. In cancer cells, the compound induces cell cycle arrest and apoptosis, leading to decreased cell proliferation and tumor growth. The compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis. In addition, 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine in lab experiments is its selectivity for CDK4, which allows for the specific inhibition of this kinase without affecting other protein kinases. This selectivity can be useful in studying the role of CDK4 in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments or cell lines. Additionally, the compound may have off-target effects on other cellular processes, which should be taken into consideration when interpreting experimental results.
Orientations Futures
There are several future directions for research on 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine. One area of interest is the development of more potent and selective inhibitors of CDK4, which may have improved efficacy and reduced toxicity compared to 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine. Another area of research is the investigation of the compound's effects on other cellular processes, such as DNA damage response and autophagy. Additionally, the compound may have potential applications in the treatment of inflammatory diseases, and further studies are needed to explore this possibility.
Méthodes De Synthèse
The synthesis of 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine involves the reaction of 2-chloro-4-tosylthiazole with 2-aminophenylmorpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at elevated temperatures. The resulting product is then purified by column chromatography to obtain a pure compound.
Applications De Recherche Scientifique
5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine has been used in a variety of scientific research studies. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. The compound has also been used as a tool to investigate the role of protein kinases in cancer cell signaling pathways. Additionally, 5-chloro-N-(2-morpholinophenyl)-4-tosylthiazol-2-amine has been used as a selective inhibitor of cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of cell cycle progression.
Propriétés
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c1-14-6-8-15(9-7-14)29(25,26)19-18(21)28-20(23-19)22-16-4-2-3-5-17(16)24-10-12-27-13-11-24/h2-9H,10-13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGNNVYFMGWJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)NC3=CC=CC=C3N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(4-methylphenyl)sulfonyl-N-(2-morpholin-4-ylphenyl)-1,3-thiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazole-4-carbonyl}piperazin-1-yl)phenyl]ethan-1-one](/img/structure/B2584561.png)


![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2584565.png)

![4-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)benzoic acid](/img/structure/B2584568.png)
![Tert-butyl 4-formyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2584570.png)
![2-(2-methoxyphenyl)-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2584571.png)

![1-[3-Methyl-6-(3-nitrophenyl)-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one](/img/structure/B2584574.png)
![2-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2584575.png)

![N-benzyl-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2584577.png)
![8-[(4-benzylpiperazin-1-yl)methyl]-7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2584581.png)